

Palladium-catalyzed reactions of 4-Chloro-3,5-dimethoxypyridazine

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethoxypyridazine

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An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of **4-Chloro-3,5-dimethoxypyridazine**

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Pyridazine Core

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, making it a valuable component in molecular recognition at biological targets.^[1] **4-Chloro-3,5-dimethoxypyridazine** has emerged as a particularly useful building block. The electron-deficient nature of the pyridazine ring, further influenced by the methoxy substituents, activates the C4-chloro position for a variety of transformations.

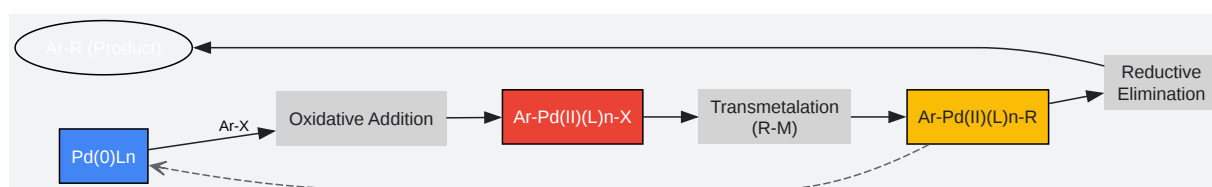
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.^{[2][3]} Applying these powerful methods to **4-Chloro-3,5-dimethoxypyridazine** unlocks a vast chemical space, allowing for the strategic introduction of diverse substituents to create novel molecular architectures for pharmaceuticals, agrochemicals, and organic materials.^{[4][5][6]}

This guide provides an in-depth examination of key palladium-catalyzed reactions for the functionalization of **4-Chloro-3,5-dimethoxypyridazine**, complete with detailed protocols, mechanistic insights, and expert commentary to aid researchers in leveraging this versatile substrate.

Pillar 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two partners.^{[7][8]} While specific details vary, the general mechanism involves three key phases:

- **Oxidative Addition:** The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chloroarenes.^{[2][8]}
- **Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck):** The second coupling partner (e.g., an organoboron compound or an alkyne) transfers its organic group to the palladium center, displacing the halide.^{[2][7]}
- **Reductive Elimination:** The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.^{[2][7]}



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Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

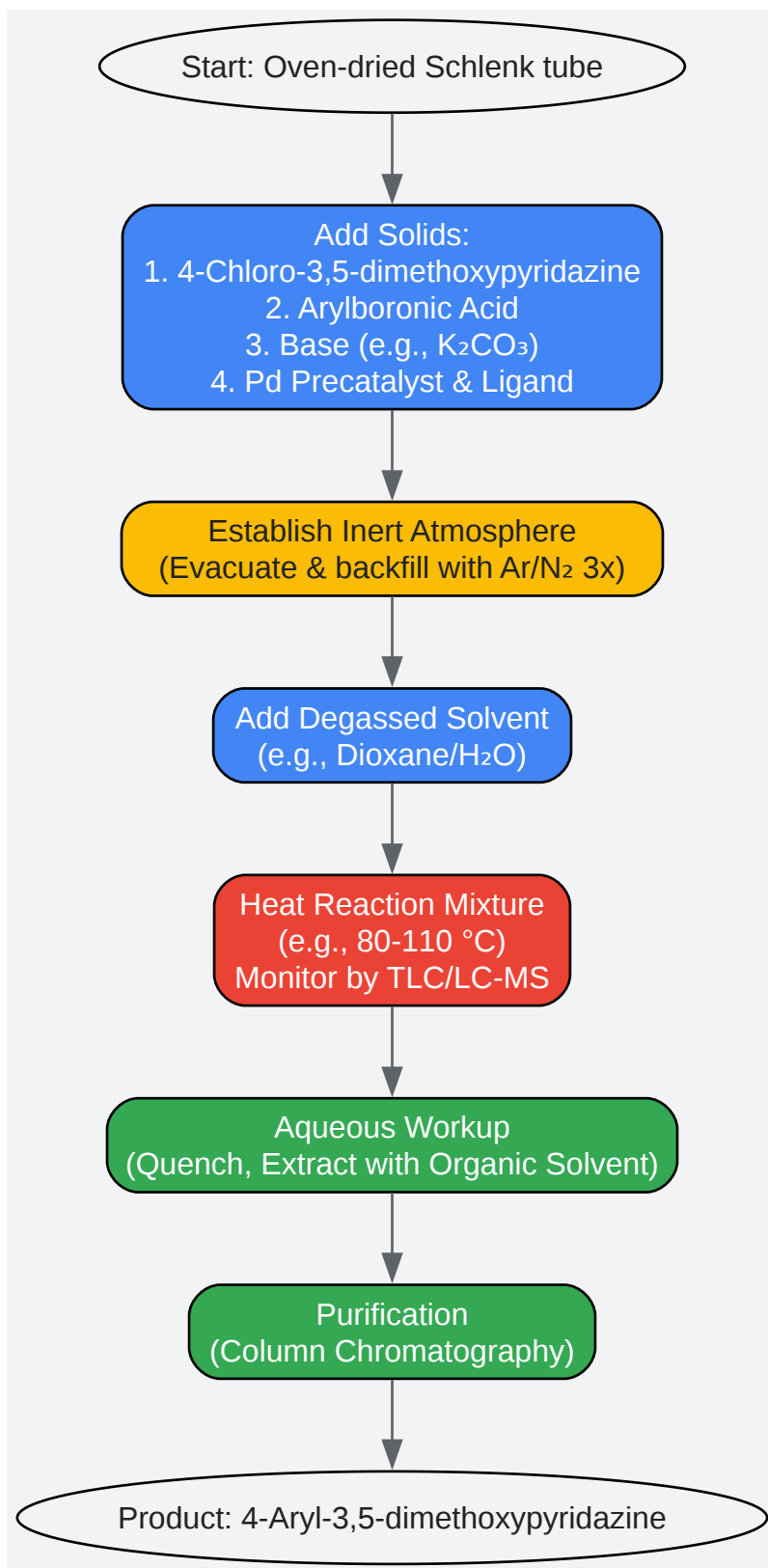
Pillar 2: Core Applications and Experimental Protocols

The reactivity of the C-Cl bond on the pyridazine core makes it a suitable substrate for several cornerstone palladium-catalyzed reactions. The choice of reaction depends on the desired bond construction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.^{[9][10]}

Expertise & Experience: The key to a successful Suzuki coupling with a chloro-heterocycle is the catalyst system. While simple catalysts like Pd(PPh₃)₄ may suffice for more reactive aryl bromides, chloro-pyridazines often require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.^[11] These ligands promote the challenging oxidative addition step and facilitate reductive elimination. The choice of base is also crucial; carbonates like K₂CO₃ or Cs₂CO₃ are commonly used to activate the boronic acid for transmetalation.^[10]



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of **4-Chloro-3,5-dimethoxypyridazine**

Parameter	Recommended Conditions
Substrate	4-Chloro-3,5-dimethoxypyridazine (1.0 equiv)
Coupling Partner	Arylboronic Acid (1.2–1.5 equiv)
Pd Precatalyst	Pd ₂ (dba) ₃ (1-2 mol%) or Pd(OAc) ₂ (2-4 mol%)
Ligand	XPhos (2-4 mol%) or SPhos (2-4 mol%)
Base	K ₂ CO ₃ (2.0-3.0 equiv) or Cs ₂ CO ₃ (2.0 equiv)
Solvent	1,4-Dioxane / H ₂ O (4:1 v/v) or Toluene / H ₂ O
Temperature	80–110 °C
Reaction Time	4–24 hours

Step-by-Step Methodology:

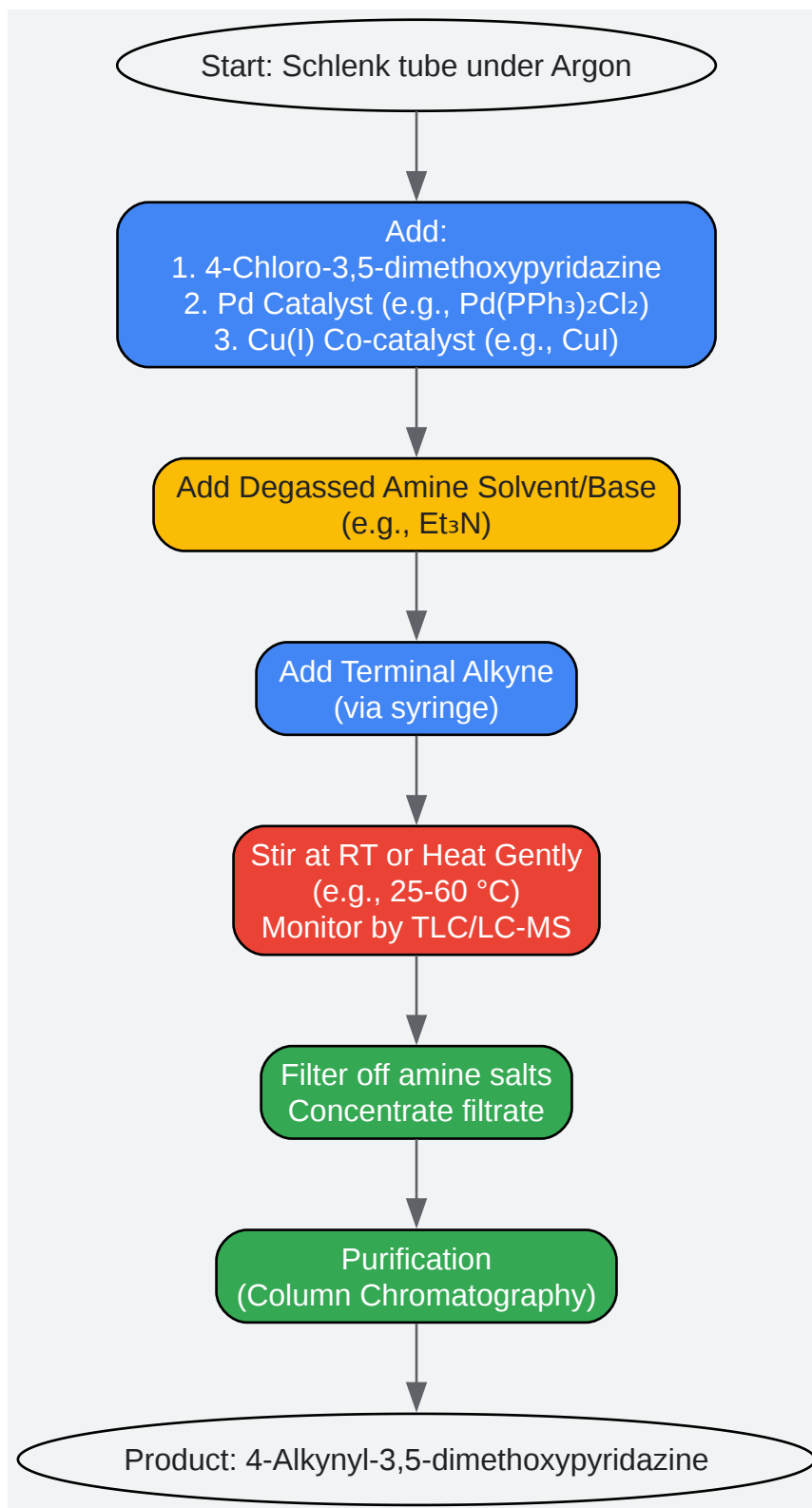
- To an oven-dried Schlenk tube, add **4-Chloro-3,5-dimethoxypyridazine** (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
- Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
- Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Add degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water (10 mL).
- Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

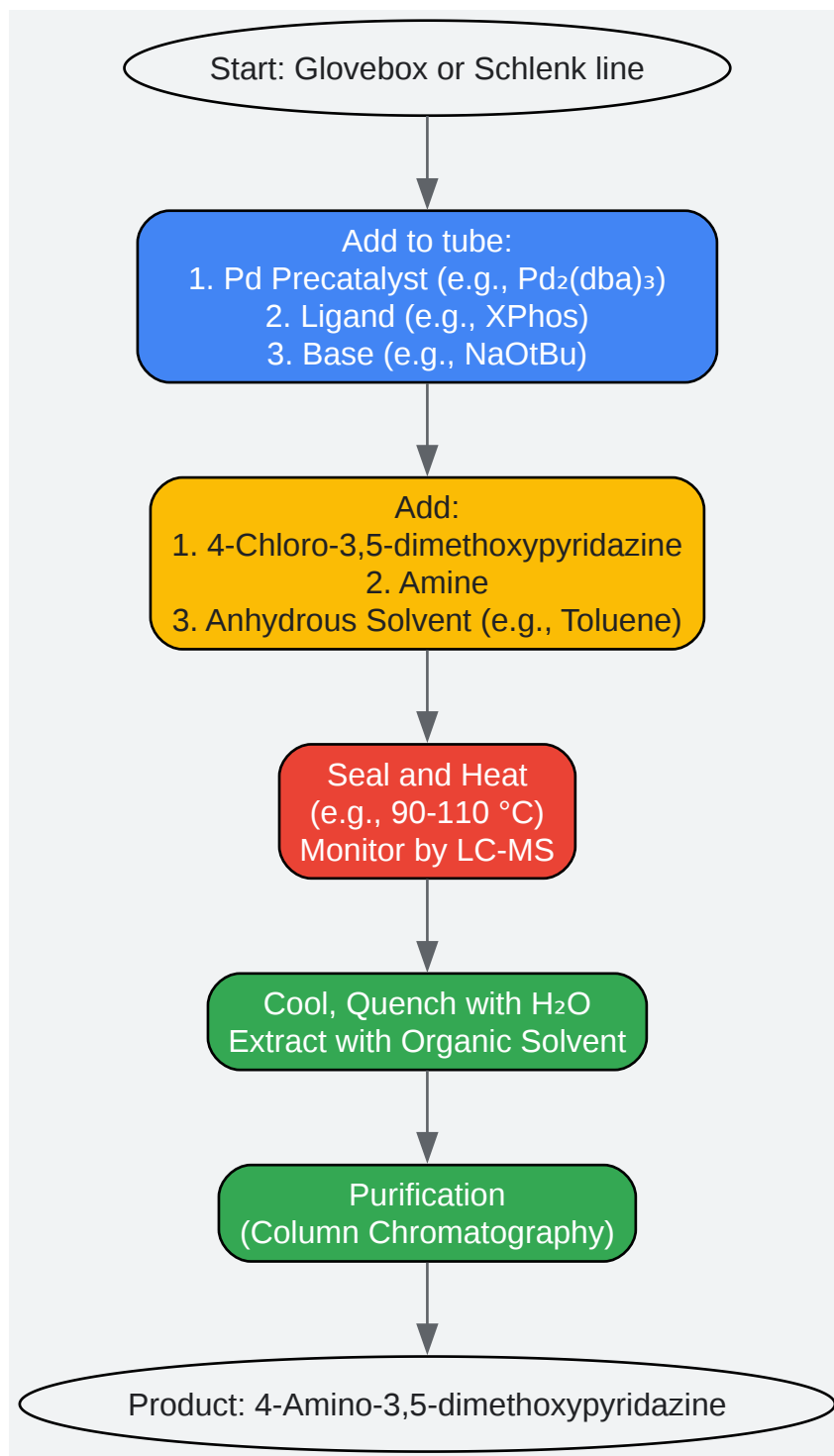
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethoxypyridazine.

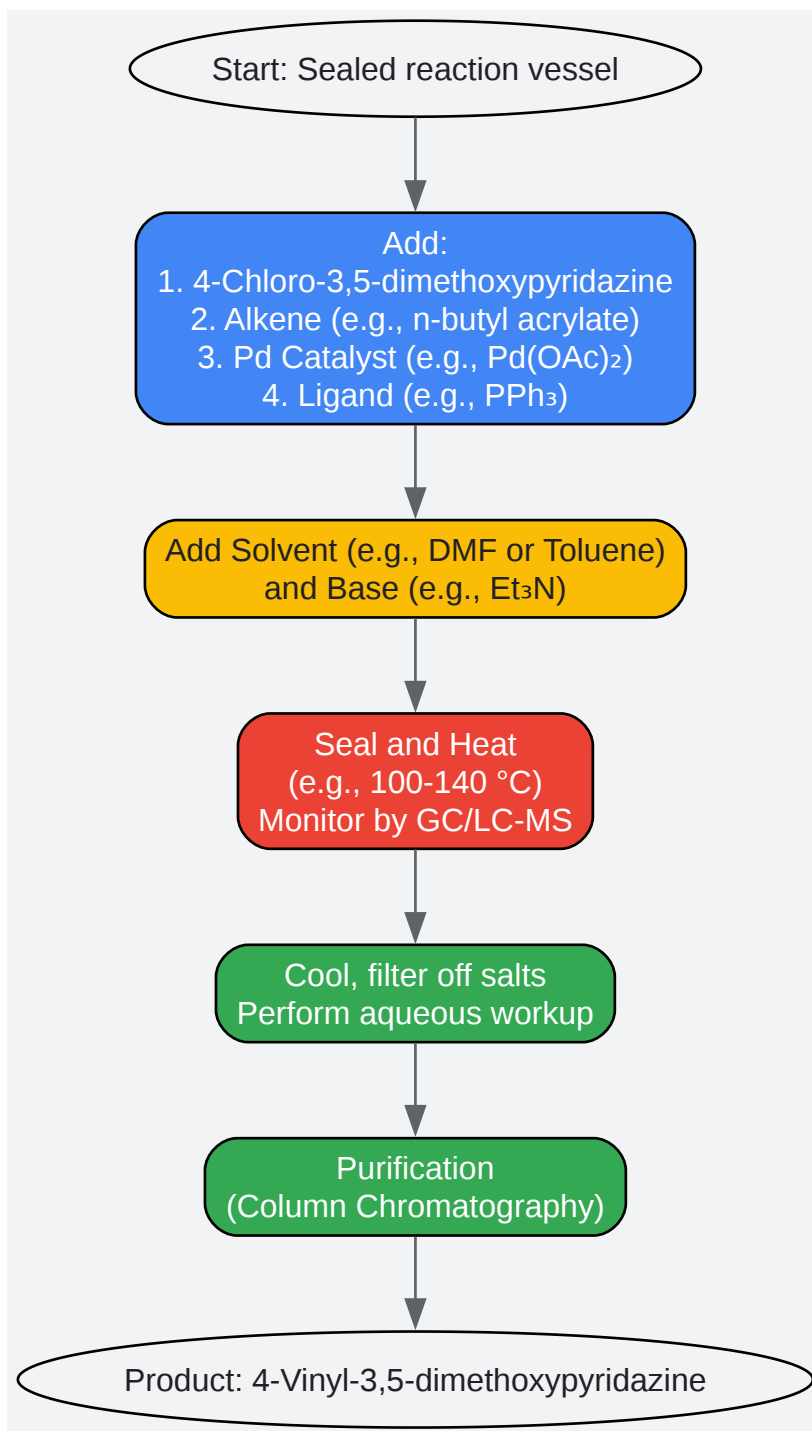
Sonogashira Coupling: Accessing $\text{C}(\text{sp}^2)\text{--C}(\text{sp})$ Bonds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne and enyne structures.^{[12][13]} The reaction classically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) co-catalyst.^[3]

Expertise & Experience: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.^{[3][14]} A critical consideration is the prevention of the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen. Therefore, conducting the reaction under strictly anaerobic (oxygen-free) conditions is paramount for achieving high yields of the desired cross-coupled product.^[13] An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.







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